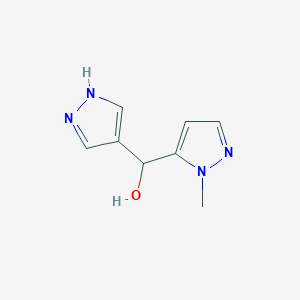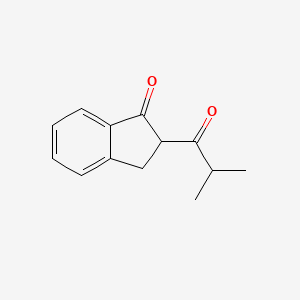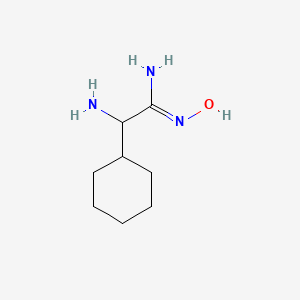
2-amino-2-cyclohexyl-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide typically involves the reaction of cyclohexylamine with ethyl chloroformate, followed by the addition of hydroxylamine . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: None required
Industrial Production Methods
Industrial production of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-cyclohexyl-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: Forms corresponding oximes
Reduction: Converts to amines
Substitution: Reacts with halides to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl halides
Major Products
Oxidation: Oximes
Reduction: Amines
Substitution: Substituted amides
Wissenschaftliche Forschungsanwendungen
2-amino-2-cyclohexyl-N’-hydroxyethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its therapeutic properties in treating certain diseases
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by:
Binding: Forms stable complexes with target molecules
Inhibition: Inhibits the activity of certain enzymes, leading to altered biochemical pathways
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H17N3O |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-amino-2-cyclohexyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H17N3O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h6-7,12H,1-5,9H2,(H2,10,11) |
InChI-Schlüssel |
UZTRFMDJGYFTDU-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(CC1)C(/C(=N/O)/N)N |
Kanonische SMILES |
C1CCC(CC1)C(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)

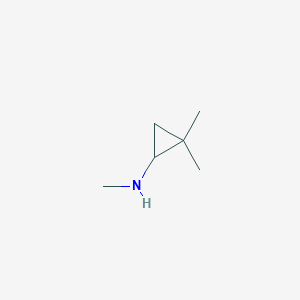

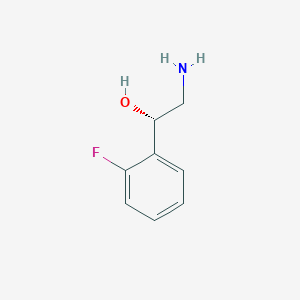
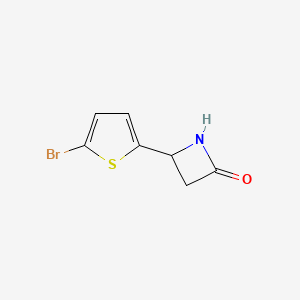
![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
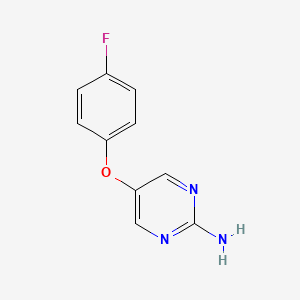
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
